4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Catalog No.
S7765927
CAS No.
M.F
C15H19N3O
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Product Name

4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

IUPAC Name

4-[(4-acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C15H19N3O/c1-13(19)18-8-2-7-17(9-10-18)12-15-5-3-14(11-16)4-6-15/h3-6H,2,7-10,12H2,1H3

InChI Key

RQOGLGHAHXJLQT-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)C#N

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)C#N
ADAMANT is a chemical compound with the molecular formula C20H23N3O. It belongs to the group of diazepanes, which are six-membered nitrogen-containing heterocycles. ADAMANT was first synthesized in 1984 by a group of researchers led by Peter J. Houghton at the National Cancer Institute. The researchers were interested in developing new anticancer drugs, and ADAMANT was one of the compounds synthesized in their search for new agents.
ADAMANT is a white to off-white crystalline powder that is sparingly soluble in water. Its melting point is around 174-176°C, and its boiling point is around 463°C. The compound has a high molecular weight of 321.4 g/mol. ADAMANT is stable under normal conditions and does not react with air, water, or light. It is a neutral compound with no ionizable groups, which means it does not have any acidic or basic properties.
ADAMANT can be synthesized using various methods, including the reaction of 1,4-diazepane with acetyl chloride and benzyl cyanide. The synthesis can also be carried out using other reagents, such as chiral amines, ketones, and nitriles. Characterization of ADAMANT can be done using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
ADAMANT can be analyzed using various analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These techniques can be used to quantify ADAMANT in various matrices, such as blood, urine, and tissues.
ADAMANT has several biological properties that make it a valuable tool in research. It has been shown to inhibit the growth of various cancer cells, such as breast cancer, ovarian cancer, and lung cancer. It has also been shown to have anti-inflammatory and anti-anxiety effects.
ADAMANT has shown low toxicity in various animal models, including rats and mice. It has a high LD50 value, which means it is not highly toxic. However, it is important to handle ADAMANT with care and follow proper safety protocols when working with the compound.
ADAMANT has various applications in scientific experiments, including its use as a tool for studying cancer and inflammation. It can be used as a lead compound for developing new anticancer drugs. It can also be used as a probe to study the mechanism of action of various enzymes and receptors.
Research on ADAMANT is ongoing, with various studies investigating its potential as a therapeutic agent. Several derivatives of ADAMANT have been synthesized and tested for their anticancer activity. Moreover, researchers are exploring its potential as a tool for studying the CNS diseases and inflammation.
ADAMANT has potential implications in various fields of research and industry, including drug discovery and development, biochemical research, and pharmaceuticals. Its applications can contribute to the development of new drugs that can treat various diseases. Furthermore, its use as a tool for studying enzymes and receptors can lead to the discovery of new drug targets.
One of the limitations of ADAMANT is that its mechanism of action is not fully understood. Further studies are needed to elucidate its exact mode of action and identify potential targets for drug development. Moreover, research is needed to explore its potential applications in other fields, such as neuroscience.
1. Development of new derivatives of ADAMANT with improved efficacy and reduced toxicity.
2. Investigation of the mode of action of ADAMANT in various biological systems, including cancer and inflammation.
3. Identification of new drug targets for the development of new therapeutics based on ADAMANT.
4. Exploration of the use of ADAMANT in the treatment of CNS diseases, such as Alzheimer's and Parkinson's.
5. Development of new analytical techniques for the detection and quantification of ADAMANT in various matrices.
6. Investigation of the use of ADAMANT as a tool for studying the biology of cancer stem cells.
7. Exploration of the potential applications of ADAMANT in drug delivery and imaging.
8. Investigation of the potential effects of ADAMANT on the gut microbiome.
9. Development of new analytical techniques for studying the pharmacokinetics and pharmacodynamics of ADAMANT.
10. Optimization of the synthetic route for ADAMANT and its derivatives to reduce costs and increase yields.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

257.152812238 g/mol

Monoisotopic Mass

257.152812238 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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